molecular formula C7H11BrN4O2 B2553926 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole CAS No. 1224155-17-2

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B2553926
CAS No.: 1224155-17-2
M. Wt: 263.095
InChI Key: ZCRBVSLNAWZGJR-UHFFFAOYSA-N
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Description

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, an isopentyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole typically involves the nitration of 1,2,4-triazole derivatives. One common method is the bromination of 1-isopentyl-3-nitro-1H-1,2,4-triazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 5-azido-1-isopentyl-3-nitro-1H-1,2,4-triazole or 5-thiocyanato-1-isopentyl-3-nitro-1H-1,2,4-triazole.

    Reduction: Formation of 5-bromo-1-isopentyl-3-amino-1H-1,2,4-triazole.

    Oxidation: Formation of 5-bromo-1-isopentyl-3-nitroso-1H-1,2,4-triazole.

Mechanism of Action

The mechanism of action of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or nucleic acids, leading to inhibition of their function. Additionally, the bromine atom and isopentyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-nitro-1H-1,2,4-triazole: Lacks the isopentyl group, which may affect its solubility and reactivity.

    1-Isopentyl-3-nitro-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.

    5-Amino-1-isopentyl-3-nitro-1H-1,2,4-triazole:

Uniqueness

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is unique due to the combination of the bromine atom, isopentyl group, and nitro group on the triazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRBVSLNAWZGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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